molecular formula C5H4F2N2 B2470700 2,4-Difluoro-5-methylpyrimidine CAS No. 96548-89-9

2,4-Difluoro-5-methylpyrimidine

Cat. No.: B2470700
CAS No.: 96548-89-9
M. Wt: 130.098
InChI Key: NIAMELKDNLLWRH-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylpyrimidine is a chemical compound with the molecular formula C5H4F2N2 . It has an average mass of 130.096 Da and a monoisotopic mass of 130.034256 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic aromatic ring containing two nitrogen atoms, with methyl and difluoro substituents .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Fluorination and Chemical Reactivity

2,4-Difluoro-5-methylpyrimidine is involved in the study of kinetics and mechanisms of fluorination. For example, the fluorination of 2,4,5-trichloro-6-methylpyrimidine to form 2,4-difluoro-5-chloro-6-methylpyrimidine has been extensively studied, revealing insights into the reaction's pseudo-first-order nature and the influence of solvents, catalysts, and fluorinating agents (Wei, Yi-Xing, Zheng-hua, & Kong-chang, 1987).

2. Role in Synthetic Organic Chemistry

This compound serves as a key intermediate in the synthesis of various derivatives. For instance, it has been used in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, showcasing its versatility in organic synthesis (Bakavoli, Nikpour, & Rahimizadeh, 2006).

3. Theoretical and Computational Studies

This compound is also the subject of theoretical and computational studies, such as quantum chemical calculations, to understand its geometrical, conformational, spectroscopic, and nonlinear optical parameters. These studies provide deeper insights into the electronic structure and reactivity of this compound (Gümüş, Tamer, Avcı, & Atalay, 2014).

4. Antifolate Activity and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized to explore their potential as antifolates. These studies are significant for understanding the structure-activity relationships and potential therapeutic applications of these compounds (Kavai, Mead, Drobníak, & Zakrzewski, 1975).

Safety and Hazards

2,4-Difluoro-5-methylpyrimidine is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Biochemical Analysis

Biochemical Properties

The role of 2,4-Difluoro-5-methylpyrimidine in biochemical reactions is not well-documented in the literature. Pyrimidine derivatives are known to participate in a variety of biochemical reactions, often acting as key components in biological molecules like nucleotides. The interactions of this compound with enzymes, proteins, and other biomolecules would depend on its specific chemical structure and properties .

Cellular Effects

Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on other pyrimidine derivatives suggest that dosage can significantly impact their effects, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine derivatives are often involved in nucleotide metabolism, interacting with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its chemical properties, as well as the presence of specific transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound would be determined by its chemical properties and any targeting signals or post-translational modifications it may possess . This information is not currently available in the literature.

Properties

IUPAC Name

2,4-difluoro-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAMELKDNLLWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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